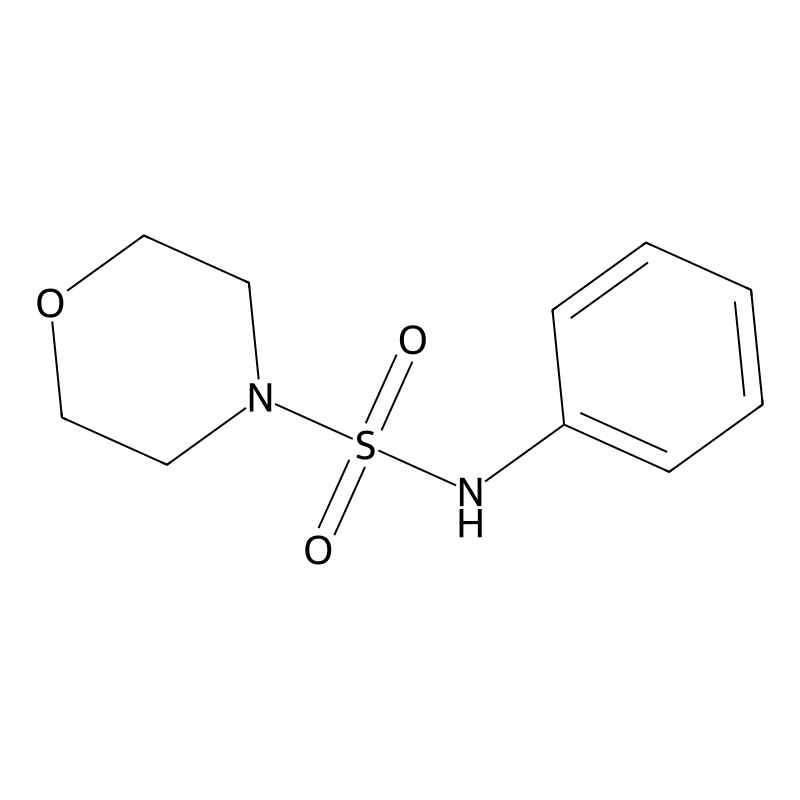N-phenylmorpholine-4-sulfonamide

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-phenylmorpholine-4-sulfonamide is a sulfonamide derivative of N-phenylmorpholine, characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to the morpholine ring. This compound features a morpholine ring, which is a six-membered heterocycle containing one oxygen and one nitrogen atom, along with a phenyl group attached to the nitrogen atom of the morpholine. The sulfonamide functionality enhances its biological activity, making it a compound of interest in medicinal chemistry.
- Substitution Reactions: The sulfonamide nitrogen can undergo nucleophilic substitution, allowing for the introduction of different substituents.
- Acid-Base Reactions: The sulfonamide group can act as a weak acid, participating in protonation and deprotonation reactions.
- Oxidation Reactions: The amino group in N-phenylmorpholine-4-sulfonamide can be oxidized using agents like hydrogen peroxide or potassium permanganate .
N-phenylmorpholine-4-sulfonamide exhibits notable biological activities, particularly in the fields of oncology and pharmacology. Research has shown that derivatives of this compound can inhibit tumor cell growth and exhibit potential as antitumor agents. For instance, studies indicated that certain derivatives demonstrated significant inhibition against various cancer cell lines, including MCF-7 (breast cancer) and UACC-62 (melanoma) cells . Additionally, it has been explored for its inhibitory effects on hypoxia-inducible factors, which are crucial in cancer progression .
The synthesis of N-phenylmorpholine-4-sulfonamide typically involves several steps:
- Formation of Morpholine: Morpholine can be synthesized through the reaction of diethylene glycol with ammonia.
- N-Alkylation: N-phenylmorpholine is prepared by alkylating morpholine with phenyl halides.
- Sulfonation: The final step involves treating N-phenylmorpholine with chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group .
N-phenylmorpholine-4-sulfonamide has several applications:
- Pharmaceuticals: It serves as a precursor for developing various drugs, particularly those targeting cancer.
- Biological Research: Used in studies exploring mechanisms of action against specific biological targets, especially in cancer therapy.
- Chemical Synthesis: Acts as an intermediate in synthesizing other biologically active compounds.
Interaction studies have focused on understanding how N-phenylmorpholine-4-sulfonamide interacts with biological targets. For example, its binding affinity to hypoxia-inducible factors has been assessed through in vitro assays, revealing its potential as an inhibitor that could modulate tumor growth under hypoxic conditions . Furthermore, molecular docking studies have provided insights into its binding mechanisms at the molecular level.
Several compounds share structural similarities with N-phenylmorpholine-4-sulfonamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-methylphenyl)morpholine-4-sulfonamide | Similar morpholine and sulfonamide structure | Methyl substitution may influence biological activity |
| N-(2-hydroxy-5-trifluoromethylphenyl)morpholine | Contains hydroxy and trifluoromethyl groups | Potential for enhanced solubility and bioactivity |
| N-(4-fluorophenyl)morpholine-4-sulfonamide | Fluorine substitution on the phenyl ring | May exhibit different pharmacokinetic properties |
| N-(1,3-thiazol-2-yl)phenylmorpholine | Thiazole ring addition | Offers different biological activity profiles |
These compounds illustrate variations in substituents that can significantly affect their biological properties and therapeutic potential.






